2-[(3R,4S)-3-Ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid
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Overview
Description
Preparation Methods
The synthesis of 2-[(3R,4S)-3-Ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid involves multiple steps. The final step involves the addition of the acetic acid moiety under controlled reaction conditions
Chemical Reactions Analysis
2-[(3R,4S)-3-Ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(3R,4S)-3-Ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Medicine: Research involving this compound often focuses on its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3R,4S)-3-Ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar compounds to 2-[(3R,4S)-3-Ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid include:
- 2-[(3R,4S)-3-Ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid
- 2-[(3R,4S)-3-Ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]propionic acid
These compounds share similar structural features but differ in their specific functional groups, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and applications .
Biological Activity
2-[(3R,4S)-3-Ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C24H26N2O5
- Molecular Weight : 422.48 g/mol
- InChIKey : UUHNDBRZOWQAMY-OYHNWAKOSA-N
The compound's biological activity is primarily attributed to its interaction with specific biochemical pathways. Research indicates that it may influence the Hedgehog (Hh) signaling pathway, which is crucial in regulating cell growth and differentiation. Aberrant activation of this pathway is linked to various cancers, making it a target for therapeutic intervention.
Biological Activity
-
Anticancer Properties :
- Studies have shown that compounds with similar structural motifs can inhibit the Smoothened (SMO) receptor in the Hh pathway, leading to reduced tumor growth in models of basal cell carcinoma (BCC) and medulloblastoma (MB) . The ability to overcome drug resistance in these contexts is particularly noteworthy.
-
Neuroprotective Effects :
- There is emerging evidence suggesting that piperidine derivatives can exhibit neuroprotective properties. This is particularly relevant for neurodegenerative diseases where oxidative stress plays a key role.
-
Anti-inflammatory Activity :
- Compounds related to this compound have been investigated for their anti-inflammatory effects, potentially by modulating cytokine production and inflammatory pathways.
Case Studies and Research Findings
Properties
IUPAC Name |
2-[(3R,4S)-3-ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-2-16-14-25(12-11-17(16)13-23(26)27)24(28)29-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,16-17,22H,2,11-15H2,1H3,(H,26,27)/t16-,17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNCUQNWCRZEOC-IRXDYDNUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN(CC[C@H]1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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